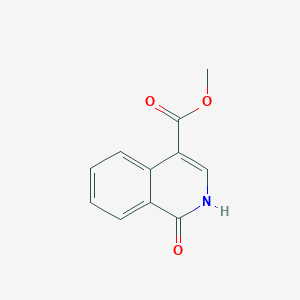
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Cat. No. B1582544
M. Wt: 203.19 g/mol
InChI Key: HLIJPUALSQELGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09173395B2
Procedure details


6.00 g (29.53 mmol) of methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate were dissolved in 20 ml of methanol, and 20 ml of 6 N aqueous sodium hydroxide solution were added. The solution was heated at 80° C. for 3 h, cooled to room temperature and, with ice bath cooling, adjusted to pH=3 using concentrated hydrochloric acid. The resulting precipitate was filtered off through a Büchner funnel and washed with cold methanol. The filter cake was air-dried. This gave 5.65 g (99% of theory) of the desired 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. 1H-NMR (400 MHz, d6-DMSO δ, ppm) 12.69 (br. s, 1H), 11.78 (br. s, 1H), 8.83 (d, 1H), 8.02 (d, 1H), 7.79 (t, 1H), 7.56 (t, 1H). Under an atmosphere of inert nitrogen gas, 0.200 g (1.057 mmol) of 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid were dissolved in 5 ml of dichloromethane and, with 0.093 ml (1.269 mmol) of thionyl chloride and a drop of N,N-dimethylformamide, heated at the boil for 1 h. The solvent was then removed under reduced pressure and the residue was, under an atmosphere of inert nitrogen gas, dissolved in 5 ml of dichloromethane. To this solution, a solution of 0.245 mg (2.750 mmol) of 2-methoxy-2-oxoethanaminium chloride and 0.383 ml (2.750 mmol) of triethylamine in 5 ml of dichloromethane was added dropwise over a period of 10 min. The suspension was stirred overnight, and 5% strength sodium bicarbonate solution was then added. The solution was extracted with ethyl acetate, the phases were separated, the organic phase was dried over magnesium sulphate and the solvent was removed under reduced pressure. The crude product was purified by chromatography (ethyl acetate:n-heptane 2:1). This gave 120 mg (40% of theory) of the desired methyl N-[(1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]glycinate. 1H-NMR (400 MHz, d6-DMSO δ, ppm) 11.62 (br. s, 1H), 8.81 (t, 1H), 8.24-8.21 (m, 2H), 7.73 (t, 1H), 7.55-7.52 (m, 2H), 3.99 (d, 2H), 3.68 (s, 3H).

Quantity
6 g
Type
reactant
Reaction Step Two




Quantity
0.2 g
Type
reactant
Reaction Step Five



Name
2-methoxy-2-oxoethanaminium chloride
Quantity
0.245 mg
Type
reactant
Reaction Step Six




Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([O:14]C)=O)=[CH:4][NH:3]1.[OH-].[Na+].Cl.O=C1C2C(=CC=CC=2)C(C(O)=O)=CN1.S(Cl)(Cl)=O.[Cl-].[CH3:38][O:39][C:40](=[O:43])[CH2:41][NH3+:42].C(N(CC)CC)C.C(=O)(O)[O-].[Na+]>CO.ClCCl.CN(C)C=O>[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([NH:42][CH2:41][C:40]([O:39][CH3:38])=[O:43])=[O:14])=[CH:4][NH:3]1 |f:1.2,6.7,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1NC=C(C2=CC=CC=C12)C(=O)OC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1NC=C(C2=CC=CC=C12)C(=O)O
|
|
Name
|
|
|
Quantity
|
0.093 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Six
|
Name
|
2-methoxy-2-oxoethanaminium chloride
|
|
Quantity
|
0.245 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].COC(C[NH3+])=O
|
|
Name
|
|
|
Quantity
|
0.383 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature and, with ice bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was filtered off through a Büchner funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filter cake was air-dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 5 ml of dichloromethane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase was dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by chromatography (ethyl acetate:n-heptane 2:1)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
O=C1NC=C(C2=CC=CC=C12)C(=O)NCC(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
